molecular formula C8H6ClO.C5H5.Fe B1143752 (1-Chloro-2-formylvinyl)ferrocene CAS No. 12085-68-6

(1-Chloro-2-formylvinyl)ferrocene

Cat. No. B1143752
CAS RN: 12085-68-6
M. Wt: 274.527
InChI Key:
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Description

(1-Chloro-2-formylvinyl)ferrocene, also known as (1-Chloro-3-oxo-1-propenyl)ferrocene, 3-Ferrocenyl-3-chloropropenal, [(1-Chloro-2-formylvinyl)cyclopentadienyl]cyclopentadienyliron, or ß-Ferrocenyl-ß-chloroacrolein, is a compound with the empirical formula C13H11ClFeO . It has a molecular weight of 274.52 .


Molecular Structure Analysis

The molecular structure of (1-Chloro-2-formylvinyl)ferrocene consists of an iron atom sandwiched between two cyclopentadienyl rings, with a chloroformylvinyl group attached .


Chemical Reactions Analysis

While specific chemical reactions involving (1-Chloro-2-formylvinyl)ferrocene are not available, ferrocene and its derivatives are known to participate in a variety of reactions. They are often used as catalysts in chemical reactions .


Physical And Chemical Properties Analysis

(1-Chloro-2-formylvinyl)ferrocene is a solid with a melting point of 74-78 °C . Its exact density and solubility in water are not specified in the sources.

Scientific Research Applications

  • Synthesis and Chemical Transformations:

    • (1-Chloro-2-formylvinyl)ferrocene is used as an intermediate in the synthesis of other ferrocenyl compounds. It has been transformed into ethynylferrocene, which is a convenient synthesis process for this compound (Rosenblum et al., 1966).
  • Catalytic and Medicinal Applications:

    • Ferrocene derivatives, including (1-Chloro-2-formylvinyl)ferrocene, have shown promising applications in medicinal chemistry, particularly in cancer research. Their anticancer activity is a significant area of study (Ornelas, 2011).
  • Material Science and Polymer Chemistry:

    • In the field of material science, ferrocene and its derivatives are utilized in the synthesis of polymers and redox-active materials. This includes the synthesis of ferrocene-based polymers with potential applications in various industries (Bochmann et al., 1996).
  • Spectroscopic and Electrochemical Studies:

    • The structures and electrochemical behaviors of ferrocene derivatives are analyzed using various spectroscopic methods. This research contributes to the understanding of their properties and potential applications in different fields (Butler et al., 2012).
  • Organometallic Chemistry and Bioorganometallic Applications:

    • Ferrocene and its derivatives, including (1-Chloro-2-formylvinyl)ferrocene, have been extensively studied for their applications in organometallic chemistry and bioorganometallic chemistry, offering promising results in various biomedical applications (Fouda et al., 2007).

Future Directions

Ferrocene and its derivatives have found diverse practical applications in various scientific disciplines, including polymer chemistry, materials science, pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future of (1-Chloro-2-formylvinyl)ferrocene could lie in these areas, although specific future directions are not mentioned in the sources.

properties

InChI

InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRKVVWRCJBKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C\C=O)/Cl.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFeO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10901806

Citations

For This Compound
2
Citations
M Rosenblum, N Brawn, J Papenmeier… - Journal of …, 1966 - Elsevier
The action of dimethylformamide and phosphorus oxychloride on acetylferrocene converts it, via (1-chlorovinyl)ferrocene, into (1-chloro-2-formylvinyl)ferrocene. This substance is …
Number of citations: 261 www.sciencedirect.com
S Basurto, O Riant, D Moreno, J Rojo… - The Journal of Organic …, 2007 - ACS Publications
New ferrocene derivatives bearing two donor−acceptor systems are capable of selectively sensing cations and anions by cooperative binding of the two α,α‘-groups bonded to the …
Number of citations: 67 pubs.acs.org

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